3,5-dimethyl-4-[(Z)-(6-methyl-3-oxo-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]-1H-pyrrole-2-carbonitrile
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Overview
Description
3,5-DIMETHYL-4-{[6-METHYL-3-OXO-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-1(3H)-YLIDEN]METHYL}-1H-PYRROL-2-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes multiple heterocyclic rings and functional groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-4-{[6-METHYL-3-OXO-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-1(3H)-YLIDEN]METHYL}-1H-PYRROL-2-YL CYANIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, acyl chlorides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-4-{[6-METHYL-3-OXO-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-1(3H)-YLIDEN]METHYL}-1H-PYRROL-2-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to enhance reaction rates and selectivity. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
3,5-DIMETHYL-4-{[6-METHYL-3-OXO-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-1(3H)-YLIDEN]METHYL}-1H-PYRROL-2-YL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-4-{[6-METHYL-3-OXO-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-1(3H)-YLIDEN]METHYL}-1H-PYRROL-2-YL CYANIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A related compound with similar structural features but different functional groups and properties.
6-Methyl-3-oxo-4-thioxo-4,5-dihydrofuro[3,4-c]pyridine: Shares a similar core structure but with variations in substituents and functional groups.
Uniqueness
3,5-DIMETHYL-4-{[6-METHYL-3-OXO-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-1(3H)-YLIDEN]METHYL}-1H-PYRROL-2-YL CYANIDE is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H13N3O2S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3,5-dimethyl-4-[(Z)-(6-methyl-3-oxo-4-sulfanylidene-5H-furo[3,4-c]pyridin-1-ylidene)methyl]-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C16H13N3O2S/c1-7-4-11-13(21-16(20)14(11)15(22)18-7)5-10-8(2)12(6-17)19-9(10)3/h4-5,19H,1-3H3,(H,18,22)/b13-5- |
InChI Key |
KDHPQGOOBGWHPN-ACAGNQJTSA-N |
Isomeric SMILES |
CC1=CC\2=C(C(=S)N1)C(=O)O/C2=C\C3=C(NC(=C3C)C#N)C |
Canonical SMILES |
CC1=CC2=C(C(=S)N1)C(=O)OC2=CC3=C(NC(=C3C)C#N)C |
Origin of Product |
United States |
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